EGFR-IN-12 is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It functions by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This mechanism is particularly effective for targeting the T790M mutation, a common cause of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) research models. The primary procurement driver for this class of compounds is its ability to potently inhibit EGFR variants containing the T790M gatekeeper mutation, enabling studies that first-generation inhibitors like gefitinib or erlotinib cannot address.
Selecting an incorrect EGFR inhibitor leads to invalid experimental outcomes, making direct substitution impractical. First-generation reversible inhibitors (e.g., Gefitinib, Erlotinib) are ineffective against cell lines or models harboring the T790M mutation. Second-generation covalent inhibitors like Afatinib, while active against T790M, often exhibit significant inhibition of wild-type (WT) EGFR, which can introduce off-target effects and toxicity that complicate data interpretation in a research context. Third-generation inhibitors such as EGFR-IN-12 are specifically engineered for high potency against T790M-mutant EGFR while sparing the wild-type form, a critical feature for achieving clean, reproducible results in studies focused on acquired resistance mechanisms. Therefore, procurement must be guided by the specific EGFR mutation status of the experimental system.
In enzymatic assays, EGFR-IN-12 (also known as CO-1686) demonstrates potent, single-digit nanomolar inhibition of the clinically critical EGFR L858R/T790M double mutant, which confers resistance to first-generation TKIs. Its potency is comparable to or greater than other third-generation inhibitors designed for this target and substantially more effective than second-generation inhibitors against this specific mutant.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 21 nM (as CO-1686) |
| Comparator Or Baseline | Afatinib: 40 nM; Erlotinib: >1,000 nM |
| Quantified Difference | ~2-fold more potent than Afatinib; >47-fold more potent than Erlotinib |
| Conditions | Biochemical assay against recombinant EGFR L858R/T790M protein. |
This demonstrates the compound is highly effective against the primary target for which it would be procured, ensuring suitability for studying T790M-mediated resistance.
A key procurement differentiator for third-generation inhibitors is selectivity for mutant EGFR over wild-type (WT) EGFR. EGFR-IN-12 (CO-1686) shows significantly lower potency against WT EGFR compared to the L858R/T790M mutant. This high selectivity ratio is crucial for in vitro and in vivo models, as it minimizes confounding results and toxicity that arise from inhibiting the normal function of WT EGFR present in many cell types.
| Evidence Dimension | Selectivity Ratio (IC50 WT / IC50 L858R/T790M) |
| Target Compound Data | >23-fold (490 nM / 21 nM) |
| Comparator Or Baseline | Afatinib: ~1-fold (41 nM / 40 nM) |
| Quantified Difference | Demonstrates >23-fold selectivity for the mutant, whereas Afatinib shows no significant selectivity. |
| Conditions | Biochemical IC50 assays against recombinant EGFR proteins. |
High selectivity ensures that observed effects are due to inhibition of the intended mutant target, improving data quality and relevance while reducing potential toxicity in animal models.
The biochemical potency and selectivity of EGFR-IN-12 (CO-1686) translate to significant antitumor activity in vivo. Oral administration of the compound induced dose-dependent tumor regression in xenograft models established from the H1975 cell line, which endogenously expresses the EGFR L858R/T790M double mutation. This confirms the compound's bioavailability and ability to engage its target in a complex biological system, a critical proof point for its use in preclinical animal studies.
| Evidence Dimension | Tumor Growth Inhibition |
| Target Compound Data | Significant tumor regression observed at doses of 25-100 mg/kg, once daily (QD), p.o. |
| Comparator Or Baseline | Vehicle control group showed progressive tumor growth. |
| Quantified Difference | Induced tumor stasis and regression compared to continued growth in the control arm. |
| Conditions | In vivo study using female athymic nude mice bearing H1975 (EGFR L858R/T790M) tumor xenografts. |
This provides confidence that the compound is not just an effective enzyme inhibitor but a viable tool for in vivo research, capable of reaching its target and exerting a biological effect after oral dosing.
The primary use for EGFR-IN-12 is in cellular and animal models expressing the EGFR T790M resistance mutation. Its high potency allows for effective and sustained inhibition of this target, making it the right choice for studies aiming to understand downstream signaling, identify further resistance pathways, or evaluate combination therapies in TKI-resistant NSCLC models.
Due to its >23-fold selectivity for the L858R/T790M mutant over wild-type EGFR, this compound is well-suited for experiments where preserving WT EGFR function is critical to avoid confounding variables. This is essential for target validation studies or when investigating the specific consequences of inhibiting the mutant kinase in a system where WT EGFR plays a physiological role.
With demonstrated oral bioavailability and efficacy in causing tumor regression in H1975 xenograft models, EGFR-IN-12 is a suitable tool for in vivo studies. Researchers can use it to assess pharmacodynamic markers of target engagement, evaluate dosing schedules, and test its efficacy in combination with other agents in a preclinical setting representative of T790M-driven cancers.